

Yadanziolide C: Application Notes and Protocols for Cancer Organoid Studies

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Compound of Interest

Compound Name: Yadanziolide C

Cat. No.: B1667950

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Introduction

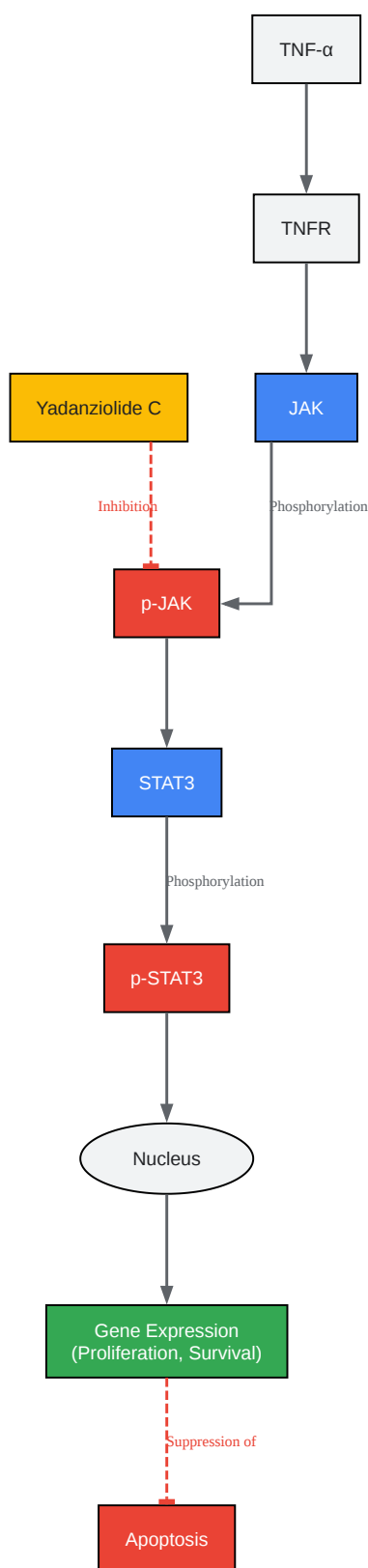
Yadanziolide C is a potential anti-cancer agent, part of the quassinoid family of natural products. While direct studies on **Yadanziolide C** in cancer organoids are emerging, research on analogous compounds, such as Yadanziolide A, provides a strong rationale for its investigation as a therapeutic candidate. Yadanziolide A has demonstrated efficacy in hepatocellular carcinoma by inducing apoptosis and inhibiting the TNF- α /JAK/STAT3 signaling pathway.[1] This suggests that **Yadanziolide C** may exhibit similar mechanisms of action and holds promise for cancer therapy.

Cancer organoids have emerged as a powerful preclinical model, bridging the gap between two-dimensional cell cultures and in vivo studies.[2][3] These three-dimensional, self-organizing structures are grown from patient-derived tumor tissues and faithfully recapitulate the genetic and phenotypic heterogeneity of the original tumor.[4][5] Consequently, they are an ideal platform for evaluating the efficacy and mechanism of action of novel anti-cancer compounds like **Yadanziolide C**.

These application notes provide a framework for utilizing cancer organoids to study the anti-cancer effects of **Yadanziolide C**, including detailed protocols for organoid culture, drug treatment, and viability assessment.

Putative Mechanism of Action of Yadanziolide C

Based on the known activity of Yadanziolide A, it is hypothesized that **Yadanziolide C** may exert its anti-cancer effects through the inhibition of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway. The STAT3 protein, in particular, is often constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and immune evasion. By inhibiting the phosphorylation of JAK and STAT3, **Yadanziolide C** could potentially suppress tumor growth and induce apoptosis.



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Caption: Hypothesized signaling pathway of **Yadanziolide C**.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from experiments investigating the effects of **Yadanziolide C** on cancer organoids.

Table 1: IC50 Values of **Yadanziolide C** in Patient-Derived Cancer Organoids

Organoid Line	Cancer Type	Yadanziolide C IC50 (μM)
PDCO-1	Colorectal	
PDCO-2	Pancreatic	
PDCO-3	Breast	

Table 2: Apoptosis Induction by **Yadanziolide C** in Cancer Organoids

Organoid Line	Treatment	% Apoptotic Cells (Annexin V+)
PDCO-1	Control (DMSO)	
PDCO-1	Yadanziolide C (1 μM)	
PDCO-1	Yadanziolide C (5 μM)	
PDCO-2	Control (DMSO)	
PDCO-2	Yadanziolide C (1 μM)	
PDCO-2	Yadanziolide C (5 μM)	

Experimental Protocols

The following protocols are adapted from established methods for cancer organoid culture and drug screening.

Protocol 1: Patient-Derived Cancer Organoid Culture

Materials:

- Fresh tumor tissue from biopsy or resection
- Advanced DMEM/F12
- Penicillin-Streptomycin
- GlutaMAX
- HEPES
- B27 supplement
- N2 supplement
- N-Acetylcysteine
- Human Epidermal Growth Factor (EGF)
- Noggin
- R-spondin-1
- Collagenase Type IV
- Dispase
- TrypLE Express
- Matrigel®
- Fetal Bovine Serum (FBS)

Procedure:

- Tissue Digestion:
 - Mince the tumor tissue into small fragments (<1 mm³).

- Incubate the fragments in a digestion medium containing Collagenase and Dispase for 1-2 hours at 37°C with gentle agitation.
- Neutralize the digestion with Advanced DMEM/F12 containing 10% FBS.
- Filter the cell suspension through a 70 µm cell strainer.
- Centrifuge the cell suspension and wash the pellet with Advanced DMEM/F12.
- Organoid Seeding:
 - Resuspend the cell pellet in Matrigel® on ice.
 - Plate 40-50 µL droplets of the Matrigel®-cell suspension into a pre-warmed 24-well plate.
 - Allow the Matrigel® to solidify at 37°C for 15-30 minutes.
 - Overlay the domes with complete organoid growth medium.
- Organoid Maintenance:
 - Culture the organoids at 37°C and 5% CO₂.
 - Change the medium every 2-3 days.
 - Passage the organoids every 7-14 days by disrupting the Matrigel® domes, dissociating the organoids into smaller fragments using TrypLE, and re-seeding in fresh Matrigel®.

Protocol 2: Yadanzolide C Treatment of Cancer Organoids

Materials:

- Established cancer organoid cultures
- **Yadanzolide C** stock solution (dissolved in DMSO)
- Organoid growth medium

- Multi-well plates (96- or 384-well)

Procedure:

- Organoid Plating for Drug Screening:
 - Harvest and dissociate established organoids into small fragments.
 - Count the organoid fragments and resuspend them in Matrigel® at a desired density.
 - Seed the organoid-Matrigel® suspension into a 96-well or 384-well plate.
 - After Matrigel® solidification, add organoid growth medium.
- Drug Preparation and Administration:
 - Prepare a serial dilution of **Yadanzolid C** in organoid growth medium. Include a DMSO-only control.
 - Carefully remove the medium from the organoid-containing wells.
 - Add the medium containing the different concentrations of **Yadanzolid C** or DMSO to the respective wells.
- Incubation:
 - Incubate the plates at 37°C and 5% CO₂ for the desired treatment duration (e.g., 72 hours).

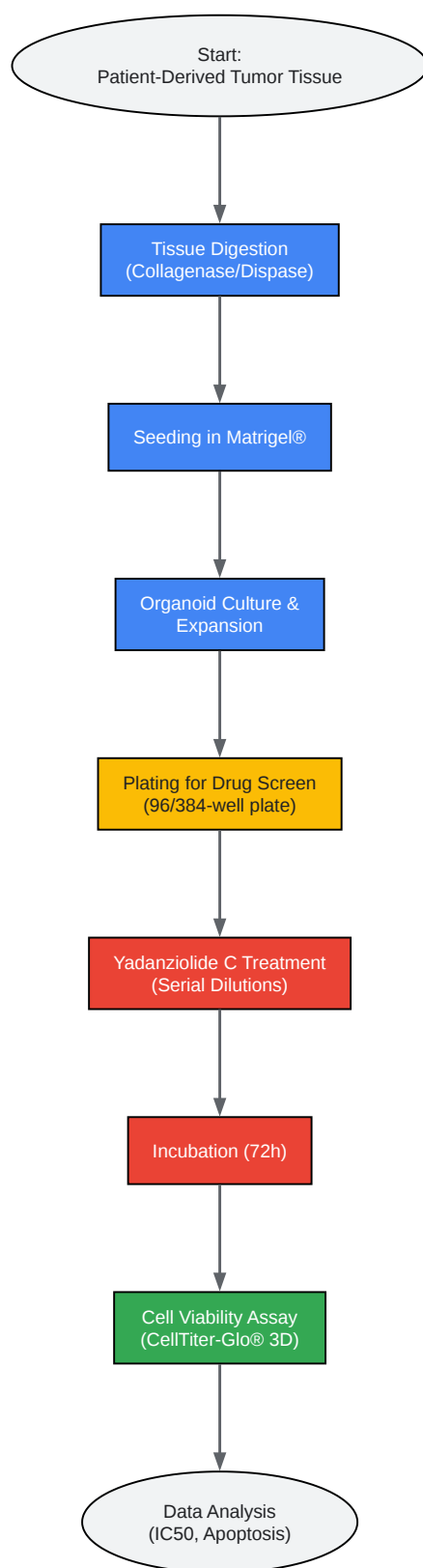
Protocol 3: Cell Viability Assessment

Materials:

- **Yadanzolid C**-treated organoid plates
- CellTiter-Glo® 3D Cell Viability Assay reagent
- Luminometer

Procedure:

- **Assay Preparation:**
 - Equilibrate the organoid plates and the CellTiter-Glo® 3D reagent to room temperature.
- **Reagent Addition:**
 - Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
- **Lysis and Signal Stabilization:**
 - Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
 - Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- **Data Acquisition:**
 - Measure the luminescence of each well using a plate-reading luminometer.
 - Calculate cell viability as a percentage of the DMSO-treated control.



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Caption: Experimental workflow for **Yadanzliolide C** studies in cancer organoids.

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